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Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline -

Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline

Catalog Number: EVT-7934886
CAS Number:
Molecular Formula: C110H168N34O46S7
Molecular Weight: 2927.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of bleomycin sulfate involves complex biochemical pathways within Streptomyces verticillus. The production process can be broken down into several key steps:

  1. Fermentation: The bacteria are cultured in a nutrient-rich medium conducive to the production of bleomycin.
  2. Extraction: After fermentation, the antibiotic is extracted from the culture medium using solvents.
  3. Purification: The crude extract undergoes various purification techniques, including chromatography, to isolate bleomycin A2 and B2.
  4. Formulation: The purified compound is then formulated into a stable sulfate salt for pharmaceutical use.
Molecular Structure Analysis

Bleomycin consists of several components, primarily bleomycin A2 and B2, which differ slightly in their molecular structures.

  • Molecular Formula: C55H84N17O21S
  • Molecular Weight: Approximately 1415.4 g/mol

The structure features a unique bicyclic core that is crucial for its biological activity. The presence of a metal-binding site allows bleomycin to interact with DNA effectively, facilitating strand scission.

Chemical Reactions Analysis

Bleomycin operates through a series of chemical reactions that lead to its therapeutic effects:

  1. DNA Binding: Bleomycin binds to DNA through intercalation at specific sites.
  2. Reactive Oxygen Species Formation: Upon activation (often by metal ions like iron), bleomycin generates reactive oxygen species.
  3. DNA Cleavage: The reactive species induce oxidative damage to DNA, resulting in strand breaks.

These reactions are critical for its anticancer activity, as they disrupt cellular replication processes.

Mechanism of Action

The mechanism of action of bleomycin involves several steps:

  1. Cell Entry: Bleomycin enters cells via endocytosis.
  2. Metal Ion Coordination: Inside the cell, it coordinates with metal ions (typically iron), which activates the drug.
  3. DNA Interaction: Activated bleomycin interacts with DNA, leading to oxidative cleavage.
  4. Cell Cycle Arrest: The resulting DNA damage triggers cellular repair mechanisms; if repair fails, it leads to apoptosis (programmed cell death).

Data from studies indicate that the effectiveness of bleomycin in inducing apoptosis is particularly pronounced in rapidly dividing cells, such as cancer cells.

Physical and Chemical Properties Analysis

Bleomycin sulfate exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and ensuring effective delivery in clinical settings.

Applications

Bleomycin sulfate has several scientific uses:

  1. Cancer Treatment: Widely used in chemotherapy regimens for various cancers due to its ability to induce tumor cell death.
  2. Research Tool: Employed in molecular biology studies to investigate DNA damage and repair mechanisms.
  3. Vascular Anomalies Treatment: Recently explored for treating conditions like lymphangiomas due to its ability to target abnormal vascular growths.

The versatility of bleomycin sulfate in both clinical and research applications underscores its significance in modern medicine.

Biosynthesis and Genetic Regulation of Bleomycin in Streptomyces verticillus

Genomic Organization of the Bleomycin Biosynthetic Gene Cluster

The bleomycin biosynthetic gene cluster (blm) in Streptomyces verticillus ATCC15003 spans approximately 85 kb and encodes over 30 functionally distinct genes responsible for the assembly, modification, transport, and regulation of this glycopeptide antibiotic [2] [4] [10]. This cluster is characterized by a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modular architecture, which synthesizes the bleomycin aglycone core before disaccharide attachment. The cluster’s organization reveals extensive co-linearity between gene arrangement and biochemical function, with dedicated segments for:

  • Peptide-Polyketide Backbone Assembly: Governed by NRPS and PKS megasynthetases.
  • Sugar Precursor Biosynthesis: Including GDP-mannose and L-gulose.
  • Post-Assembly Modifications: Hydroxylation, methylation, and carbamoylation.
  • Resistance and Regulation: Self-protection and pathway control mechanisms [4] [10].

Table 1: Core Enzymatic Components of the Bleomycin Biosynthetic Gene Cluster

GeneProtein FunctionDomain ArchitectureRole in Biosynthesis
blmVIIIHybrid NRPS-PKSKS-AT-KR-MT-ACPIntegrates polyketide chain into peptide
blmVINRPS (Multimodular)C-A-PCP-C-A-PCP-C-A-PCPIncorporates Ser, Asn, and His residues
blmIVNRPS (Bimodular)C-A-PCP-C-A-PCPAdds β-Ala and Cys residues
blmGGDP-mannose-4,6-dehydrataseSingle domainSynthesizes GDP-L-gulose
blmEGlycosyltransferaseGT-B foldAttaches disaccharide to aglycone

Hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modular Architecture

The bleomycin aglycone skeleton is constructed by a remarkable hybrid NRPS-PKS system comprising nine NRPS modules and one PKS module, organized across several large multifunctional enzymes (BlmVI, BlmVII, BlmVIII, BlmIX, BlmX, and BlmXI) [2] [10]. Key features include:

  • Intermodular Communication: The PKS module (BlmVIII) is strategically positioned between NRPS modules (BlmVII and BlmIX), enabling iterative elongation of the peptide-polyketide hybrid chain. This module incorporates an acetate unit into the growing chain via malonyl-CoA extender units, introducing a methyl branch through its embedded methyltransferase domain [10].
  • Conserved Domain Architecture: Each NRPS module contains canonical adenylation (A), thiolation (PCP), and condensation (C) domains. The A domains exhibit stringent specificity for cognate amino acids:
  • L-Serine (Module 1, BlmVI)
  • L-Asparagine (Module 2, BlmVI)
  • L-Histidine (Module 3, BlmV)
  • β-Alanine (Module 7, BlmIV)
  • L-Cysteine (Module 8, BlmIV) [2] [10].
  • Non-Canonical Features: Unique interpolypeptide linkers facilitate protein-protein interactions between NRPS and PKS components, ensuring efficient transfer of intermediates. Additionally, the KS domain in the hybrid PKS module (BlmVIII) shares higher sequence similarity with bacterial FAS systems than typical PKSs, suggesting specialized evolutionary adaptation [2] [4].

Role of blm Gene Locus in Aglycone Assembly and Post-Translational Modifications

Following backbone assembly by the NRPS-PKS megasynthetase, the bleomycin aglycone undergoes extensive tailoring by blm-encoded enzymes:

  • BlmF: A hydroxylase introducing the β-hydroxyhistidine moiety critical for DNA intercalation [10].
  • BlmD: A carbamoyltransferase modifying the valerate side chain, enhancing bleomycin’s metal-ion chelation capacity [10].
  • BlmG: A dual-function epimerase/dehydratase converting GDP-D-mannose to GDP-L-gulose, the unusual sugar donor for disaccharide formation [4] [10].
  • BlmE: A glycosyltransferase attaching the L-gulose-D-mannose disaccharide unit to the aglycone’s C3-hydroxyl group, a step essential for biological activity [4]. Genetic disruption of blmE abolishes bleomycin production, confirming its indispensability [10].

Regulatory Mechanisms Governing Secondary Metabolite Production

DasR-Mediated Global Metabolic Regulation via N-Acetylglucosamine Signaling

The global transcriptional regulator DasR serves as a central metabolic switch connecting nutrient status (particularly N-acetylglucosamine, GlcNAc) to bleomycin biosynthesis. Key regulatory mechanisms include:

  • GlcNAc Induction: GlcNAc, a component of fungal/insect chitin prevalent in Streptomyces habitats, acts as a signaling molecule. Addition of 5 g/L GlcNAc to defined media increases bleomycin titers >2-fold by mimicking nutrient-limited conditions that trigger secondary metabolism [3].
  • DasR-DNA Interaction: Under non-inducing conditions, DasR represses GlcNAc catabolic genes (nagB, nagKA) and antibiotic clusters by binding conserved DasR-responsive elements (dre sites) in their promoters [3].
  • Metabolite-Induced Derepression: Intracellular metabolites GlcNAc-6-phosphate (GlcNAc-6P) and glucosamine-6-phosphate (GlcN-6P) bind DasR, inducing conformational changes that prevent DNA binding. Electrophoretic Mobility Shift Assays (EMSAs) confirmed DasR dissociation from nagB and nagKA promoters upon GlcNAc supplementation, derepressing these genes [3].
  • Indirect Pathway Activation: Although DasR does not directly bind the blm cluster, RT-qPCR revealed that GlcNAc induction relieves repression of blmT (encoding a bleomycin transporter) via an unidentified intermediate regulator. This increases bleomycin efflux, reducing intracellular feedback inhibition [3].

Pathway-Specific Repressors (e.g., BlmR) and Their Transcriptional Control

The ArsR/SmtB family repressor BlmR exerts direct pathway-specific control over bleomycin biosynthesis:

  • DNA Binding Specificity: BlmR binds a 12-2-12 imperfect palindromic sequence (5'-TTTACnnnnnGTAAA-3') within its own promoter and the blmT promoter. Deletion of blmR increases bleomycin B2 production by 34% (to ~54 mg/L) [6].
  • Dual Target Regulation: BlmR autorepresses its synthesis and represses blmT. Overexpression of blmT in a ΔblmR strain synergistically boosts bleomycin B2 yield to 80 mg/L, a 1.9-fold increase over wild-type, confirming blmT as its primary target [6].
  • Structural Basis for Repression: Homology modeling and molecular dynamics simulations identified key residues (Arg38, Lys42, Arg45) in BlmR’s DNA-binding helix that form hydrogen bonds with the palindromic sequence. Mutating these residues ablates DNA binding, locking bleomycin production in a derepressed state [6].

Table 2: Regulatory Proteins Controlling Bleomycin Biosynthesis

RegulatorTypeSignal/EffectorTarget GenesEffect on Bleomycin
DasRGntR-familyGlcNAc-6P / GlcN-6PnagB, nagKA, blmTIndirect enhancement via derepression
BlmRArsR/SmtB-familyUnknown (Metal-independent)blmR, blmTDirect repression

Enzymatic Pathways for Precursor Biosynthesis

GDP-Mannose Synthesis: Phosphomannose Isomerase (ManA) and Phosphomannomutase (ManB)

GDP-mannose serves as the essential glycosyl donor for bleomycin’s disaccharide unit. Its synthesis proceeds via:

  • Mannose Isomerization: Fructose-6-phosphate → Mannose-6-phosphate (Catalyzed by ManA, phosphomannose isomerase).
  • Phosphomutase Reaction: Mannose-6-phosphate → Mannose-1-phosphate (Catalyzed by ManB, phosphomannomutase).
  • Nucleotide Activation: Mannose-1-phosphate + GTP → GDP-mannose (Catalyzed by GDP-mannose pyrophosphorylase) [3].

Genetic engineering of these steps significantly enhances bleomycin yields:

  • Overexpression of manA and manB in S. verticillus increases intracellular GDP-mannose pools.
  • A blmT/manA/manB co-expression strain (OBlmT/ManAB) produces 61.79 mg/L bleomycin A2 and 36.9 mg/L bleomycin B2 – representing a >2.5-fold increase over controls lacking these modifications [3]. This confirms GDP-mannose supply as a critical bottleneck in bleomycin biosynthesis.

Glycosylation Machinery for Disaccharide Unit Attachment

The disaccharide moiety (L-gulose-D-mannose) is assembled sequentially onto the aglycone:

  • Step 1: GDP-L-Gulose Synthesis:
  • GDP-D-mannose is epimerized at C3/C5 and dehydrated by BlmG to form GDP-4-keto-6-deoxy-L-mannose.
  • Reduction yields GDP-L-gulose, the first saccharide [4] [10].
  • Step 2: Glycosyl Transfer:
  • BlmC (a nucleotidyltransferase) activates L-gucose-1-phosphate as GDP-L-gulose.
  • BlmE (glycosyltransferase) attaches GDP-L-gulose to the aglycone’s C3-OH.
  • A second glycosyltransferase (unidentified) subsequently adds D-mannose to form the β-(1→3)-linked disaccharide [10].

Disruption of blmE or blmG abolishes bleomycin production, underscoring their indispensability [10].

Metabolic Engineering Strategies for Yield Improvement

Beyond precursor engineering, innovative approaches amplify the entire blm cluster:

  • Tandem Gene Cluster Amplification: Precise duplication of the 70-kb blm cluster using a ZouA-dependent system yielded a strain with six genomic copies. This strain produced bleomycin at 9.59-fold higher titers (exceeding 500 mg/L) than wild-type S. verticillus [9].

Table 3: Metabolic Engineering Strategies for Bleomycin Overproduction

StrategyGenetic ModificationYield EnhancementKey Enzymes/Genes Targeted
Precursor Supply EnhancementmanA + manB overexpression2.5-fold (vs. control)ManA, ManB
Transporter DerepressionblmT overexpression in ΔblmR1.9-fold (vs. wild-type)BlmT, BlmR
Global Metabolic InductionGlcNAc supplementation (5 g/L)>2-fold (vs. unsupplemented medium)DasR regulon
Biosynthetic Cluster Amplification6-copy blm cluster integration9.59-fold (vs. wild-type)Full blm locus

Compound Catalog

  • Bleomycin sulfate (CAS 9041-93-4)
  • Bleomycin A2 (CAS 11116-32-8)
  • Bleomycin B2 (CAS 9060-10-0)
  • N-Acetylglucosamine (GlcNAc; CAS 7512-17-6)
  • GDP-Mannose (CAS 3123-76-2)

Properties

Product Name

Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline

IUPAC Name

3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3S,4R,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium;sulfate

Molecular Formula

C110H168N34O46S7

Molecular Weight

2927.2 g/mol

InChI

InChI=1S/2C55H83N17O21S3.H2O4S/c2*1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-66-26)91-54-43(39(80)37(78)28(16-73)90-54)92-53-40(81)42(93-55(60)88)38(79)29(17-74)89-53)51(87)67-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-68-27(18-94-32)52-65-15-30(95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h2*14-15,18-19,21-25,28-29,34-43,53-54,64,73-75,77-81H,7-13,16-17,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,66,67,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t2*21-,22+,23+,24-,25-,28-,29+,34+,35+,36-,37+,38+,39-,40-,41-,42+,43-,53-,54-;/m00./s1

InChI Key

OOXTWFJZZAJGKA-CNLAFNBISA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]

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